Precise Regioisomeric Identity Differentiates from 3,4-Dimethylphenyl Analog
The target compound (CAS 312743-70-7) carries a 2,4-dimethylphenyl substituent, uniquely distinguishing it from the commercially available 3,4-dimethylphenyl regioisomer (CAS 313505-16-7). The 2,4-disubstitution pattern positions one methyl group ortho to the thiazole ring, introducing steric constraints that restrict rotation of the pendant phenyl ring. This conformational restriction alters the compound's molecular shape and electronic surface potential compared to the 3,4-isomer, which features only meta- and para-methyl substitution and consequently greater rotational freedom [1]. While both compounds share the same molecular formula (C₂₁H₂₂N₂O₄S) and molecular weight (398.48 g/mol), their InChIKeys differ fundamentally: HWECYXGTXXNLNJ-UHFFFAOYSA-N (target) vs. BGHCCVVJUFZGCJ-UHFFFAOYSA-N (3,4-isomer), confirming non-interchangeable identity [1]. The differential impact of ortho-methyl substitution on biological target engagement is well-precedented within thiazole kinase inhibitor series, where ortho-substituted phenyl-thiazoles display altered binding mode and potency relative to meta/para-substituted analogs [2].
| Evidence Dimension | Regioisomeric structural identity – methyl group position on pendant phenyl ring |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl substitution (ortho- and para-methyl); InChIKey: HWECYXGTXXNLNJ-UHFFFAOYSA-N |
| Comparator Or Baseline | 3,4-dimethylphenyl substitution (meta- and para-methyl); InChIKey: BGHCCVVJUFZGCJ-UHFFFAOYSA-N; CAS 313505-16-7 |
| Quantified Difference | Distinct regioisomer – orthogonal chemical identity per IUPAC; differential ortho-methyl steric effect vs. comparator |
| Conditions | Identity comparison based on IUPAC nomenclature, InChIKey, and molecular structure databases |
Why This Matters
Regioisomeric identity determines patent novelty, biological target selectivity, and SAR series assignment; substituting the 3,4-isomer would constitute an entirely different chemical series with unvalidated biological properties.
- [1] SpectraBase. N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide. Compound ID: 2AoXOuJ6tf0. Available at: https://spectrabase.com/compound/2AoXOuJ6tf0 View Source
- [2] El-Naggar, A.M. et al. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry. 2022; 14(9):1814. DOI: 10.3390/sym14091814 View Source
